REACTION_CXSMILES
|
[CH3:1][OH:2].[OH-].[Na+].[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[CH:16]=[CH:15][CH:14]=[C:13](S(O)(=O)=O)[C:12]=3[C:11](=[O:25])[C:10]=2[CH:9]=[CH:8][CH:7]=1>O>[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[C:13]([O:2][CH3:1])[CH:14]=[CH:15][CH:16]=3)[C:11](=[O:25])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=2C(C=3C(=CC=CC3C(C12)=O)S(=O)(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is now stirred for a further 3 hours at 80°-85°C until only traces of starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into this solution at 80°C, over the course of 30 minutes, with vigorous stirring
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried at 100°-120°C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |